

5-Amino-2-hydroxypyridine synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

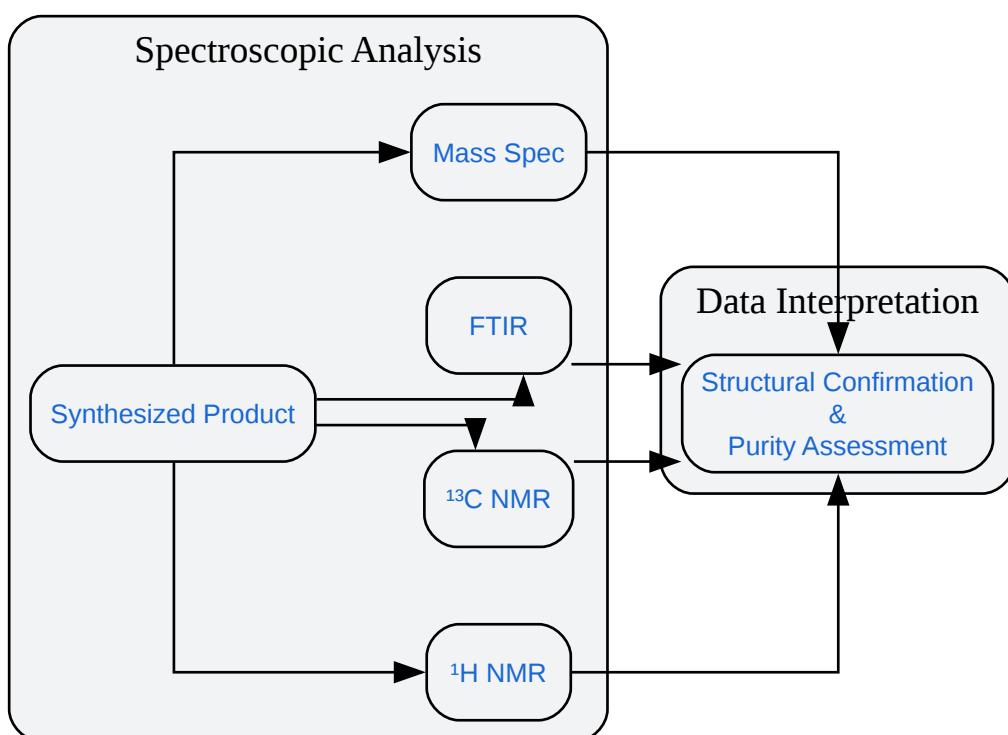
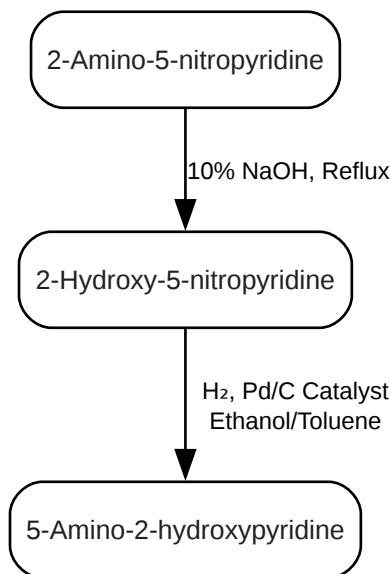
Compound Name: 5-Amino-2-hydroxypyridine

Cat. No.: B188172

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **5-Amino-2-hydroxypyridine**

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **5-amino-2-hydroxypyridine** (CAS No: 33630-94-3), a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxyl group on a pyridine scaffold, makes it an invaluable intermediate for constructing complex molecular architectures, including pyrazole amides and novel electrode materials.^{[1][2]} This document delineates field-proven synthetic methodologies, thorough characterization protocols, and essential safety considerations to ensure both successful synthesis and safe handling.



Synthetic Strategies for 5-Amino-2-hydroxypyridine

The synthesis of **5-amino-2-hydroxypyridine** can be approached through several strategic routes, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. The choice of a particular pathway is often dictated by the specific requirements of the research objective and the resources available. The most prevalent and reliable methods involve the reduction of a nitro-group precursor or a multi-step sequence starting from a halogenated pyridine.

Route A: Catalytic Hydrogenation of 2-Hydroxy-5-nitropyridine

This is arguably the most direct and high-yielding approach. The core of this strategy is the selective reduction of the nitro group on the pyridine ring to an amine. The causality behind this method's success lies in the high efficiency and clean conversion offered by catalytic hydrogenation, which typically minimizes the formation of byproducts.

Workflow for Synthesis via Route A

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **5-Amino-2-hydroxypyridine**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in solution. Samples are typically prepared by dissolving 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent like DMSO-d₆. [3]

- ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
 - Expected Signals (in DMSO-d₆):
 - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.3-7.5 ppm) corresponding to the three protons on the pyridine ring. Each will exhibit characteristic doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons.
 - Amino Protons (-NH₂): A broad singlet (approx. 5.2 ppm) that integrates to two protons. [4]The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
 - Hydroxyl Proton (-OH): A broad singlet (approx. 8.6 ppm) that integrates to one proton. [4]Its chemical shift can be highly variable depending on concentration, temperature, and solvent.
- ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
 - Expected Signals (in DMSO-d₆):
 - Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents. The carbon attached to the hydroxyl group (C2) will be significantly downfield (deshielded), while the carbons attached to the amino group (C5) and nitrogen atom will also show characteristic shifts.

Approximate expected shifts based on similar structures are in the range of 110-150 ppm. [4] 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

- Characteristic Absorption Bands:

- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.
- N-H Stretch: Two sharp peaks typically observed in the 3300-3500 cm^{-1} region, characteristic of a primary amine (-NH₂).
- C=C and C=N Stretch: Aromatic ring stretching vibrations appearing in the 1400-1650 cm^{-1} region.
- C-O Stretch: A band in the 1200-1300 cm^{-1} region.
- C-N Stretch: A signal in the 1250-1350 cm^{-1} region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

- Expected Data:

- Molecular Ion Peak (M⁺): A prominent peak at m/z = 110.11, corresponding to the molecular weight of C₅H₆N₂O.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with **5-amino-2-hydroxypyridine** and the reagents used in its synthesis.

Hazard Identification

Based on available Safety Data Sheets (SDS), **5-amino-2-hydroxypyridine** is classified with the following hazards:

- H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5][6]* H319: Causes serious eye irritation. [5][6]* H335: May cause respiratory irritation. [5][6] The signal word associated with this compound is "Warning". [5]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6][7]* Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield. [7] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is required. [8]* Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [6]

Storage and Disposal

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [6] For long-term stability, store under an inert atmosphere and refrigerated (2-8°C). [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][9]

Conclusion

5-Amino-2-hydroxypyridine is a valuable synthetic intermediate whose preparation can be achieved through reliable and scalable methods. The catalytic hydrogenation of 2-hydroxy-5-nitropyridine stands out as a particularly efficient route. Rigorous characterization using a suite of spectroscopic techniques (NMR, FTIR, MS) is crucial for verifying the structural integrity and purity of the final product. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently synthesize and utilize this versatile compound in their drug discovery and materials science endeavors.

References

- **5-Amino-2-hydroxypyridine** | C5H6N2O | CID 818256. PubChem, NIH. [\[Link\]](#)

- Synthesis method of 2-amino-5-hydroxypyridine.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [\[Link\]](#)
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [\[Link\]](#)
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- 2-Hydroxy-5-nitropyridine. NIST WebBook. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Amino-2-hydroxypyridine CAS#: 33630-94-3 [m.chemicalbook.com]
- 2. 5-Amino-2-hydroxypyridine | 33630-94-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 5-Amino-2-hydroxypyridine | 33630-94-3 [sigmaaldrich.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Amino-2-hydroxypyridine synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188172#5-amino-2-hydroxypyridine-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com